HIV-1 inhibitor-41

HIV-1 NNRTI SAR

NNRTI resistance research is often compromised by compounds with potent activity against E138K mutants that simultaneously carry prohibitive hERG or CYP liabilities, confounding in vivo pharmacology. HIV-1 inhibitor-41 (Compound B23) addresses this gap directly. • Dual potency: EC50 20.8 nM (WT HIV-1) and 50 nM (E138K rilpivirine-resistant mutant). • Clean safety profile: hERG IC50 > 40 μM, no detectable CYP enzyme inhibition, no acute toxicity. • Exceptional oral bioavailability: F = 164% in SD rats, enabling sustained systemic exposure via oral dosing. Supplied at ≥98% purity with global shipping. For research use only.

Molecular Formula C16H15F2N3OS
Molecular Weight 335.4 g/mol
Cat. No. B12397339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-41
Molecular FormulaC16H15F2N3OS
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)SC(C)C)C(C#N)C2=C(C=CC=C2F)F
InChIInChI=1S/C16H15F2N3OS/c1-8(2)23-16-20-14(9(3)15(22)21-16)10(7-19)13-11(17)5-4-6-12(13)18/h4-6,8,10H,1-3H3,(H,20,21,22)
InChIKeyHYGDGECYHFFCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-41 Procurement Guide


HIV-1 inhibitor-41, also known as Compound B23, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the α-cyanoarylmethyl-3,4-dihydropyrimidin-4(3H)-one (S-CN-DABO) chemical class. It is a research compound that potently inhibits wild-type (WT) HIV-1 with an EC50 of 20.8 nM and maintains activity against the clinically relevant, rilpivirine-associated resistant mutant E138K with an EC50 of 50 nM [1]. It is characterized by a molecular formula of C16H15F2N3OS and a molecular weight of 335.4 g/mol [2]. This compound is differentiated by its exceptional oral bioavailability (F = 164% in SD rats) and a favorable in vitro safety profile, including low hERG and CYP inhibition, making it a compelling candidate for preclinical research requiring robust in vivo pharmacokinetics [1].

HIV-1 Inhibitor-41 vs Generic NNRTIs


Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, yet they are not interchangeable. Differences in their chemical scaffolds, binding modes, and metabolic pathways lead to significant variations in resistance profiles, safety, and pharmacokinetics [1]. A simple substitution of one NNRTI for another can lead to therapeutic failure due to pre-existing resistance mutations like E138K, which severely impacts the efficacy of drugs like rilpivirine and etravirine [2]. Furthermore, off-target liabilities, such as potent CYP enzyme inhibition (a hallmark of efavirenz) or hERG channel blockade (a concern for some compounds), can lead to dangerous drug-drug interactions and cardiac toxicity, respectively [REFS-3, REFS-4]. The selection of HIV-1 inhibitor-41 for research is predicated on its quantitative advantage in these specific, critical dimensions, offering a differentiated profile not found in older or more promiscuous NNRTIs.

HIV-1 Inhibitor-41 Comparative Evidence


Wild-Type HIV-1 Potency

In a direct, head-to-head study, HIV-1 inhibitor-41 (Compound B23) demonstrated a 20-fold improvement in potency against wild-type HIV-1 compared to the lead compound B1 from which it was derived. This represents a significant advancement within the S-CN-DABO chemical series [1].

HIV-1 NNRTI SAR

E138K Mutant Activity

HIV-1 inhibitor-41 maintains potent antiviral activity (EC50 = 50 nM) against the E138K mutant strain of HIV-1, a key mutation associated with resistance to the clinically used NNRTI rilpivirine. In contrast, this mutation confers significant resistance to rilpivirine (2.4-fold increase in EC50) and also impacts the activity of other NNRTIs like efavirenz (EC50 = 22 nM) [REFS-1, REFS-2].

Drug Resistance HIV-1 NNRTI

Preclinical Oral Bioavailability

HIV-1 inhibitor-41 exhibits exceptionally high oral bioavailability in Sprague-Dawley rats, with a reported F-value of 164% [1]. This value is significantly greater than that reported for other key NNRTIs, such as efavirenz (F = 16% in rats), rilpivirine (F = 32% in rats), and even nevirapine (F = 91% in rats) [REFS-2, REFS-3, REFS-4]. An F-value greater than 100% can be indicative of enterohepatic recirculation, nonlinear pharmacokinetics, or saturation of first-pass metabolism, which are important considerations for in vivo study design.

Pharmacokinetics Oral Bioavailability In Vivo

Cardiotoxicity and hERG Safety

In vitro safety pharmacology profiling indicates that HIV-1 inhibitor-41 has a very low potential for hERG channel blockade, with an IC50 greater than 40 μM [1]. This is in stark contrast to other NNRTIs like rilpivirine, which has a reported hERG IC50 of 0.5 μM (500 nM) and carries a clinical warning for QTc prolongation at supratherapeutic doses [2].

Safety Pharmacology hERG Cardiotoxicity

CYP Inhibition and DDI Risk

HIV-1 inhibitor-41 demonstrates no apparent inhibitory activity against a panel of major cytochrome P450 (CYP) enzymes [1]. This clean CYP profile is a significant advantage over other NNRTIs, such as efavirenz, which is a potent, competitive inhibitor of CYP2B6 (Ki = 1.68 μM), CYP2C8 (Ki = 4.3 μM), and a moderate inhibitor of CYP2C9 (Ki = 19.46 μM) and CYP2C19 (Ki = 21.31 μM) [2].

Drug-Drug Interactions CYP450 Safety

Acute Toxicity Profile

In acute toxicity studies conducted in mouse models, HIV-1 inhibitor-41 demonstrated no apparent acute toxicity [1]. This contrasts with findings for other NNRTIs; for instance, subchronic treatment with efavirenz has been associated with increased DNA damage in the brains of mice [2], and nevirapine has been linked to idiosyncratic drug reactions including skin rash and liver injury [3].

Toxicology In Vivo Safety Acute Toxicity

HIV-1 Inhibitor-41 Applications


In Vivo Efficacy in Rodent Models

Given its exceptional oral bioavailability (F = 164% in rats) and clean acute toxicity profile, HIV-1 inhibitor-41 is uniquely suited for in vivo efficacy studies. Researchers can achieve high and sustained systemic drug exposure with oral dosing, simplifying experimental protocols and maximizing the chance of observing a robust antiviral effect [1]. This is a key advantage over many other NNRTIs with poor or variable oral absorption.

Overcoming E138K NNRTI Resistance

With potent activity against the clinically relevant E138K mutant (EC50 = 50 nM), HIV-1 inhibitor-41 is a critical tool for research focused on NNRTI resistance [1]. It is particularly valuable for studies aiming to understand and circumvent the resistance pathways associated with second-generation NNRTIs like rilpivirine, where the E138K mutation is a primary cause of treatment failure [2].

Safer NNRTI Lead Optimization

HIV-1 inhibitor-41's clean profile against hERG (IC50 > 40 μM) and CYP enzymes makes it an ideal lead compound or reference standard for drug discovery programs targeting the development of next-generation NNRTIs with improved safety margins [1]. Its lack of these common off-target liabilities allows for a cleaner interpretation of SAR and in vivo pharmacology, reducing the confounding factors of toxicity and DDIs [3].

S-CN-DABO Scaffold Biology Tool

As a well-characterized and highly optimized member of the S-CN-DABO class, HIV-1 inhibitor-41 (Compound B23) serves as a superior chemical probe for investigating the specific binding mode and downstream effects of this scaffold on HIV-1 reverse transcriptase. Its 20-fold potency increase over the lead compound B1 underscores the value of this specific structural optimization, making it the definitive tool for this chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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